1-Cyclopropyl-n1-methylethane-1,2-diamine
Description
Contextual Significance of Vicinal Diamines as Chiral Scaffolds and Ligands
Vicinal diamines, also known as 1,2-diamines, are organic compounds containing two amino groups attached to adjacent carbon atoms. This structural motif is of immense interest to synthetic chemists, particularly in the realm of asymmetric synthesis. sigmaaldrich.comnih.gov When the diamine is chiral, it can be employed as a powerful chiral auxiliary or as a ligand for metal catalysts, enabling the enantioselective synthesis of a vast array of molecules. nih.govrsc.org
The strategic placement of the two nitrogen atoms allows them to act as a bidentate ligand, coordinating to a metal center to form a stable five-membered chelate ring. This coordination geometry creates a well-defined chiral environment around the metal, which can then direct the stereochemical course of a catalytic reaction, such as hydrogenation, oxidation, or carbon-carbon bond formation. oup.com Chiral vicinal diamines are foundational components of many "privileged ligands," so-called because of their effectiveness across a wide range of transformations. oup.com Furthermore, these diamines are not only used as ligands for catalysts but also serve as versatile chiral building blocks for the synthesis of complex natural products, pharmaceuticals, and other biologically active compounds. sigmaaldrich.comscielo.br
Unique Structural Attributes of the 1-Cyclopropyl-N1-methylethane-1,2-diamine Framework
The molecular architecture of this compound is distinguished by two key features: the cyclopropyl (B3062369) ring attached to one of the chiral carbons and the methyl group on one of the nitrogen atoms. Each of these imparts specific properties that modulate the compound's function as a ligand or scaffold.
The cyclopropyl group is a three-membered carbon ring characterized by significant ring strain due to its compressed C-C-C bond angles of 60°, a significant deviation from the ideal 109.5° for sp³-hybridized carbons. fiveable.mewikipedia.org This strain endows the ring with unique electronic properties, including a degree of π-character in its C-C bonds, making it a good donor in hyperconjugation. fiveable.mewikipedia.org In the context of a chiral ligand, the cyclopropyl group offers several advantages:
Conformational Rigidity: The rigid structure of the ring can lock the ligand into a specific conformation when bound to a metal, enhancing the stereochemical control exerted during catalysis. iris-biotech.de
Steric Influence: It acts as a sterically demanding substituent, which can create a highly differentiated environment on either side of the molecule, effectively shielding one face of a reactive center.
Metabolic Stability: In medicinal chemistry, the replacement of other alkyl groups with a cyclopropyl moiety has been shown to increase metabolic stability by preventing CYP450-mediated oxidation. iris-biotech.de
The N-methyl group serves to fine-tune the electronic and steric properties of the diamine. As an unsymmetrically substituted diamine, it possesses two distinct nitrogen donors: a primary amine (-NH₂) and a secondary amine (-NHCH₃). This differentiation can be crucial for selective coordination or for subsequent chemical modifications. The methyl group also slightly increases the electron-donating ability and steric bulk of the nitrogen atom it is attached to, which can influence the stability and reactivity of the resulting metal complex.
The combination of the chiral ethane-1,2-diamine backbone, the rigid cyclopropyl unit, and the N-methyl substituent creates a highly tailored framework. These attributes make this compound a promising candidate for applications where precise control of stereochemistry and reactivity is paramount.
Historical Development of Related N-Substituted Ethane-1,2-diamine Analogues in Synthetic Methodologies
The parent molecule, ethane-1,2-diamine (commonly known as ethylenediamine), is a foundational building block in coordination chemistry and organic synthesis. atamanchemicals.com It is produced on a large scale and used extensively in the synthesis of chelating agents, polymers, and fungicides. atamanchemicals.com Its ability to form stable five-membered chelate rings with metal ions was recognized early on and established the basis for the development of more complex diamine ligands.
Chemists soon began to modify the simple ethane-1,2-diamine scaffold to create chiral and sterically hindered analogues to influence the outcome of chemical reactions. A landmark development was the synthesis and application of N,N,N',N'-tetramethylethylenediamine (TMEDA), where all four amine hydrogens are replaced by methyl groups. TMEDA became a widely used ligand, particularly for organolithium chemistry, where it can break up alkyllithium aggregates and increase their reactivity.
The pursuit of asymmetric catalysis spurred the development of C-substituted and N-substituted chiral ethane-1,2-diamine derivatives. Compounds like (R,R)- and (S,S)-1,2-diphenylethane-1,2-diamine (DPEN) became central to highly successful catalytic systems, such as Noyori's asymmetric transfer hydrogenation of ketones. The success of these ligands demonstrated that systematic substitution on the diamine backbone could create highly effective and selective catalysts. The synthesis of N-substituted derivatives, such as those used in farnesyltransferase inhibitors, further highlighted the value of modifying the nitrogen atoms to modulate binding and biological activity. nih.gov The development of this compound can be seen as a logical continuation of this history, introducing the unique stereoelectronic profile of the cyclopropyl group to the well-established chiral diamine framework.
Research Scope and Objectives for this compound Investigations
The investigation of this compound is driven by the potential for this molecule to serve as a novel, high-value chiral ligand or synthetic building block. The primary research objectives associated with this compound can be summarized as follows:
Development of Novel Asymmetric Catalysts: A major goal is to use the compound as a chiral ligand for transition metals (such as rhodium, iridium, copper, or palladium) to catalyze asymmetric reactions. Researchers would aim to demonstrate high levels of enantioselectivity and diastereoselectivity in transformations like asymmetric hydrogenation, C-C bond formation, or amination reactions. nih.gov The unique steric and electronic properties of the cyclopropyl group are hypothesized to create a distinct chiral pocket capable of achieving selectivities that are complementary or superior to existing ligands.
Synthesis of Bioactive Molecules: The cyclopropyl moiety is a recognized pharmacophore found in numerous approved drugs and bioactive natural products. iris-biotech.denih.govontosight.ai Therefore, a key objective is to employ this compound as a chiral building block for the synthesis of complex molecules with potential therapeutic applications. Its diamine functionality allows for the construction of diverse heterocyclic structures.
Elucidation of Structure-Activity Relationships: Systematic studies would aim to understand how the cyclopropyl and N-methyl groups specifically influence the outcomes of chemical reactions. By comparing its performance to other N-substituted and C-substituted diamine ligands, researchers can gain fundamental insights into the principles of stereochemical induction. This knowledge can guide the future design of even more effective chiral ligands and organocatalysts. scielo.br
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 1249631-84-2 |
| Molecular Formula | C₆H₁₄N₂ |
Table 2: Comparison of Calculated Lipophilicity (clogP) for Different C1-Substituents on Ethane-1,2-diamine
| Substituent | Example Compound | clogP (Approximate) | Reference |
|---|---|---|---|
| Isopropyl | 1-Isopropylethane-1,2-diamine | ~1.5 | iris-biotech.de |
| Phenyl | 1-Phenylethane-1,2-diamine | ~2.0 | iris-biotech.de |
| Cyclopropyl | 1-Cyclopropylethane-1,2-diamine (B2785727) | ~1.2 | iris-biotech.de |
Note: This table illustrates the general effect of the cyclopropyl group on lipophilicity compared to other common substituents.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H14N2 |
|---|---|
Molecular Weight |
114.19 g/mol |
IUPAC Name |
1-cyclopropyl-N-methylethane-1,2-diamine |
InChI |
InChI=1S/C6H14N2/c1-8-6(4-7)5-2-3-5/h5-6,8H,2-4,7H2,1H3 |
InChI Key |
KBFFLFNTBFWDJQ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(CN)C1CC1 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Cyclopropyl N1 Methylethane 1,2 Diamine and Its Stereoisomers
Retrosynthetic Analysis of the 1-Cyclopropyl-N1-methylethane-1,2-diamine Scaffold
A retrosynthetic analysis of this compound reveals several viable pathways for its construction. The primary disconnections can be made at the carbon-nitrogen bonds. A logical approach involves disconnecting the C1-N1 bond, which points to a reductive amination strategy. This pathway suggests cyclopropyl (B3062369) methyl ketone and N-methylethylenediamine as key starting materials. This is a convergent approach, bringing together two readily available precursors in a single key step.
Alternatively, a disconnection of the C2-N2 bond could be envisioned, which would involve the amination of a pre-functionalized cyclopropyl-containing substrate, such as an amino alcohol or an amino halide. A further disconnection of the C1-C2 bond is less common for this type of structure but could be conceptually explored through multi-component reaction strategies. For stereoselective syntheses, the introduction of chirality can be planned either through the use of a chiral precursor, a chiral catalyst, or a chiral auxiliary to guide the stereochemical outcome of a key bond-forming reaction.
Strategies for the Preparation of Racemic this compound
The synthesis of the racemic form of this compound can be approached through several classical organic transformations.
Reductive Amination Pathways Utilizing Cyclopropyl and Methyl Precursors
Reductive amination is a robust and widely used method for the synthesis of amines from carbonyl compounds. wikipedia.orgsigmaaldrich.com In the context of this compound, the most direct route involves the reaction of cyclopropyl methyl ketone with N-methylethylenediamine. The reaction proceeds through the formation of an intermediate imine or enamine, which is then reduced in situ to the desired diamine. wikipedia.org
A variety of reducing agents can be employed for this transformation, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). sigmaaldrich.com The choice of reducing agent and reaction conditions, such as solvent and pH, can influence the reaction's efficiency and selectivity. For instance, a rhodium catalyst has been shown to be effective in the reductive amination of cyclopropyl ketones. nih.gov
Table 1: Representative Conditions for Reductive Amination
| Carbonyl Compound | Amine | Reducing Agent/Catalyst | Solvent | Reference |
|---|---|---|---|---|
| Cyclopropyl methyl ketone | N-methylethylenediamine | NaBH₃CN | Methanol | sigmaaldrich.com |
| Cyclopropyl methyl ketone | N-methylethylenediamine | H₂/Pd-C | Ethanol | General Knowledge |
| Cyclopropyl methyl ketone | p-Anisidine | Rh₂(OAc)₄, CO | Dioxane | nih.gov |
Amination Reactions of Pre-functionalized Cyclopropyl-Containing Substrates
An alternative strategy involves the use of a cyclopropyl-containing substrate that is already functionalized at the C2 position. For example, a starting material such as 1-cyclopropylethanolamine could be synthesized and then the second amino group introduced. This could be achieved by converting the hydroxyl group into a good leaving group (e.g., a tosylate or mesylate) followed by nucleophilic substitution with methylamine.
Another approach could start from a cyclopropyl-substituted α-halo ketone. The bromine or chlorine atom could be displaced by N-methylethylenediamine in a two-step process, likely involving initial formation of an aziridine (B145994) intermediate followed by ring-opening with the second amine functionality.
Multi-Component Reactions for the Construction of the Diamine Core
Multi-component reactions (MCRs) offer an efficient means to construct complex molecules in a single step from three or more starting materials. While a specific MCR for the direct synthesis of this compound is not readily found in the literature, analogous reactions for the synthesis of substituted diamines have been reported. For instance, a rhodium-catalyzed three-component reaction of diazo compounds with imines has been used to generate vicinal diamine derivatives. rsc.org A hypothetical MCR for the target molecule could involve cyclopropyl methyl ketone, an amine source, and a cyanide source in a Strecker-type reaction, followed by reduction and N-methylation.
Enantioselective and Diastereoselective Synthesis of this compound
The presence of two stereocenters in this compound means that it can exist as four possible stereoisomers. The controlled synthesis of a single stereoisomer is crucial for applications where specific chirality is required.
Chiral Auxiliary-Mediated Asymmetric Induction Approaches
A powerful strategy for asymmetric synthesis involves the use of a chiral auxiliary. sci-hub.se A chiral auxiliary is a chiral compound that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter(s) have been established, the auxiliary is removed.
A relevant example is the scalable synthesis of (S)-1-cyclopropyl ethyl-1-amine, a structurally related compound. google.com This process utilizes (S)-(-)-α-phenylethylamine as a chiral auxiliary. The synthesis involves the condensation of cyclopropyl methyl ketone with the chiral amine to form a chiral imine. Subsequent diastereoselective reduction of this imine, for example with sodium borohydride, leads to a diastereomeric mixture of secondary amines, with one diastereomer being favored. After separation of the diastereomers, the chiral auxiliary is removed by hydrogenolysis to yield the desired enantiomerically pure primary amine. google.com This approach could be adapted for the synthesis of this compound by using a chiral diamine as the auxiliary or by modifying the workup to introduce the N-methyl group.
Another widely used class of chiral auxiliaries are N-tert-butanesulfinamides (Ellman's auxiliaries). osi.lv These can be condensed with ketones to form N-sulfinyl imines, which can then be reduced with high diastereoselectivity. The sulfinyl group can then be cleaved under acidic conditions to reveal the free amine.
Table 2: Chiral Auxiliaries in Asymmetric Amine Synthesis
| Chiral Auxiliary | Key Intermediate | Typical Reducing Agent | Cleavage Condition | Reference |
|---|---|---|---|---|
| (S)-(-)-α-Phenylethylamine | Chiral imine | NaBH₄ | Hydrogenolysis (H₂, Pd/C) | google.com |
| (R)- or (S)-tert-Butanesulfinamide | N-tert-Butanesulfinyl imine | NaBH₄, L-Selectride | HCl in an alcohol | osi.lv |
Asymmetric Catalytic Synthesis of Enantiopure this compound
The direct asymmetric synthesis of enantiopure this compound can be approached through several catalytic strategies, primarily involving the formation of the C-N bonds with stereocontrol. A plausible and efficient method is the asymmetric reductive amination of a suitable cyclopropyl ketone precursor.
One potential route begins with the asymmetric hydrogenation of an imine formed from cyclopropyl methyl ketone and a chiral auxiliary, followed by N-methylation and subsequent elaboration to the diamine. A more direct approach involves the catalytic asymmetric reductive amination of cyclopropyl methyl ketone with an appropriate nitrogen source in the presence of a chiral catalyst. Transition metal catalysts, particularly those based on rhodium, iridium, and ruthenium with chiral phosphine (B1218219) ligands, have shown significant efficacy in the asymmetric hydrogenation of C=N bonds. mdpi.com
For instance, a chiral iridium catalyst bearing a monodentate phosphine ligand like XuPhos could be employed for the direct asymmetric reductive amination of cyclopropyl methyl ketone with a protected amine, followed by methylation. nih.gov The choice of protecting group on the initial amine is crucial to control the regioselectivity of the subsequent methylation step.
Another promising strategy involves the catalytic asymmetric diamination of a vinylcyclopropane (B126155) precursor. While direct intermolecular diamination of unactivated alkenes is challenging, intramolecular approaches or the use of activated alkene equivalents could provide a pathway to the desired diamine backbone. rsc.org
A hypothetical asymmetric synthesis could involve the following steps:
Asymmetric reductive amination of cyclopropyl methyl ketone with a protected amine (e.g., benzylamine) using a chiral catalyst (e.g., a Ru-diamine complex) to establish the stereocenter at the carbon bearing the cyclopropyl group.
N-methylation of the resulting secondary amine.
Introduction of the second amino group , potentially through conversion of a suitable functional group (e.g., a hydroxyl group introduced via asymmetric reduction of the ketone) to an amine.
| Catalyst System | Substrate | Product Enantiomeric Excess (ee) | Yield (%) | Reference |
| Ir/XuPhos | Aryl Ketones/Secondary Amines | High | High | nih.gov |
| Ru-Diamine Complex | Imines | Moderate to Excellent | Good | mdpi.com |
Kinetic Resolution and Dynamic Kinetic Resolution Techniques for Stereoisomer Enrichment
When a racemic mixture of this compound is synthesized, kinetic resolution (KR) and dynamic kinetic resolution (DKR) are powerful techniques for enriching one enantiomer.
Kinetic Resolution (KR) involves the differential reaction rate of the two enantiomers with a chiral catalyst or reagent, allowing for the separation of the faster-reacting enantiomer (as product) from the slower-reacting one (unreacted starting material). For N-substituted diamines, enzymatic or metal-catalyzed acylation is a common KR strategy. For example, a chiral acylating agent in the presence of a suitable catalyst could selectively acylate one enantiomer of a racemic N-protected precursor of the target diamine. masterorganicchemistry.com
Dynamic Kinetic Resolution (DKR) offers the significant advantage of theoretically converting 100% of the racemic starting material into a single enantiomer of the product. This is achieved by combining the kinetic resolution with an in-situ racemization of the slower-reacting enantiomer. For chiral amines, DKR is often accomplished using a combination of an enzyme (for the resolution step) and a metal catalyst (for racemization). nih.govbldpharm.com
A potential DKR strategy for a precursor to this compound could involve:
Enzymatic acylation of a racemic N-protected 1-cyclopropylethane-1,2-diamine (B2785727) using a lipase (B570770) such as Candida antarctica lipase B (CALB).
In-situ racemization of the unreacted enantiomer using a ruthenium or iridium catalyst.
The choice of the N-protecting group can significantly influence the efficiency of both the enzymatic resolution and the metal-catalyzed racemization.
| Resolution Technique | Catalyst/Reagent | Substrate Type | Potential Outcome | Reference |
| Kinetic Resolution | Chiral Acylating Agent | Racemic N-Heterocycles | Enantioenriched amine and acylated amine | masterorganicchemistry.com |
| Dynamic Kinetic Resolution | Lipase + Ru Catalyst | Racemic Amines | Single enantiomer of acylated amine | nih.govbldpharm.com |
Optimization of Reaction Conditions and Yields in this compound Synthesis
Optimizing reaction conditions is critical for maximizing the yield and stereoselectivity of the synthesis of this compound. Key parameters to consider include the choice of catalyst, solvent, temperature, pressure (for hydrogenations), and the nature of protecting groups.
In asymmetric reductive amination , the catalyst loading, hydrogen pressure, and temperature are crucial variables. For instance, in iridium-catalyzed reactions, the nature of the monodentate phosphine ligand can significantly impact both activity and enantioselectivity. nih.gov The solvent can also play a major role, influencing catalyst solubility, stability, and the rate of reaction.
For kinetic and dynamic kinetic resolutions , the choice of enzyme and acylating agent is paramount. The reaction medium (e.g., organic solvent vs. biphasic system) and temperature can affect enzyme activity and stability. In DKR, the compatibility of the enzyme and the racemization catalyst is a key challenge, as the conditions required for one may be detrimental to the other.
A systematic approach, such as Design of Experiments (DoE), can be employed to efficiently explore the multidimensional parameter space and identify optimal conditions.
| Parameter | Effect on Asymmetric Reductive Amination | Effect on DKR |
| Catalyst | Determines enantioselectivity and activity. | Enzyme determines resolution; metal catalyst for racemization. |
| Solvent | Affects catalyst solubility, stability, and reaction rate. | Influences enzyme activity and substrate/product solubility. |
| Temperature | Impacts reaction rate and can affect enantioselectivity. | Affects enzyme stability and racemization rate. |
| Pressure (H2) | Drives the reduction reaction. | Not directly applicable to the resolution step. |
| Protecting Groups | Influences reactivity and can direct stereochemistry. | Affects enzyme recognition and racemization efficiency. |
Scale-up Considerations and Process Intensification for this compound Production
Transitioning the synthesis of this compound from the laboratory to an industrial scale requires careful consideration of safety, cost-effectiveness, and process robustness.
Scale-up challenges for asymmetric hydrogenations often include efficient heat and mass transfer in large reactors, as well as the handling of flammable hydrogen gas under pressure. For enzymatic resolutions, the cost and stability of the enzyme, as well as the efficiency of product separation and enzyme recycling, are major factors.
Process intensification offers strategies to overcome these challenges by employing technologies such as continuous flow chemistry. acs.org Flow reactors provide superior heat and mass transfer, enabling better control over reaction parameters and often leading to higher yields and selectivities. organic-chemistry.org They also allow for the safe handling of hazardous reagents and intermediates in smaller volumes at any given time.
For the production of this compound, a continuous flow process could be designed for the asymmetric reductive amination step, potentially using an immobilized catalyst to facilitate separation and reuse. Similarly, enzymatic resolutions can be performed in packed-bed reactors containing the immobilized enzyme, allowing for continuous processing and simplified downstream purification. nih.gov
| Technology | Advantages for Scale-up | Application to Target Synthesis |
| Continuous Flow Reactors | Enhanced heat and mass transfer, improved safety, easier scale-up. | Asymmetric hydrogenation/reductive amination. |
| Immobilized Catalysts/Enzymes | Facilitates catalyst/enzyme recovery and reuse, enables continuous processes. | Both asymmetric synthesis and resolution steps. |
| In-line Analytics (PAT) | Real-time monitoring and control of critical process parameters. | Ensures consistent product quality and process efficiency. |
Structural Elucidation and Conformational Analysis of 1 Cyclopropyl N1 Methylethane 1,2 Diamine
Advanced Spectroscopic and Diffraction Techniques for Stereochemical Assignment
A complete stereochemical assignment of 1-Cyclopropyl-N1-methylethane-1,2-diamine would necessitate the use of sophisticated analytical techniques. However, specific data for this compound is not available in published literature.
X-ray Crystallography for Absolute and Relative Configuration Determination
Single-crystal X-ray crystallography stands as the definitive method for determining the absolute and relative configuration of chiral molecules. This technique provides precise atomic coordinates, bond lengths, and bond angles, offering an unambiguous three-dimensional map of the molecule. For this compound, which has two stereocenters, X-ray crystallography could elucidate the spatial arrangement of the cyclopropyl (B3062369) and methylamino groups relative to each other. However, no crystallographic data for this specific compound has been deposited in crystallographic databases or published in scientific journals.
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Excess and Configuration
Chiroptical techniques like Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are powerful for studying chiral molecules in solution. These methods measure the differential absorption or rotation of circularly polarized light, providing information on the absolute configuration and enantiomeric purity of a sample. While the principles of chiroptical spectroscopy are well-established for chiral amines and diamines, specific ECD or ORD spectra for this compound are not available in the literature. Such data, when compared with quantum chemical predictions, would be invaluable for assigning the absolute configuration of its enantiomers.
Advanced NMR Methodologies for Diastereomeric Purity and Conformational Dynamics
Advanced Nuclear Magnetic Resonance (NMR) techniques, including two-dimensional methods like NOESY (Nuclear Overhauser Effect Spectroscopy) and COSY (Correlation Spectroscopy), are instrumental in determining the connectivity and spatial proximity of atoms within a molecule. For this compound, these techniques could be used to ascertain the relative stereochemistry of the two chiral centers and to study the dynamics of the molecule in solution, such as the rotation around single bonds. While basic NMR data may be available from commercial suppliers, a detailed analysis focused on diastereomeric purity and conformational dynamics has not been published.
Computational Chemistry Approaches to this compound Structure and Dynamics
Computational chemistry offers a powerful complement to experimental techniques for understanding molecular structure and behavior. However, specific computational studies on this compound are absent from the scientific literature.
Quantum Chemical Calculations for Ground State Geometries and Electronic Structure
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are widely used to predict the ground state geometries, relative energies of different stereoisomers, and electronic properties of molecules. For this compound, these calculations could provide insights into the preferred spatial arrangement of the cyclopropyl and methyl groups and the electronic distribution within the molecule. Such theoretical data is crucial for interpreting experimental spectroscopic results, but no dedicated studies have been published.
Conformational Landscape Exploration via Molecular Mechanics and Dynamics Simulations
Molecular mechanics and molecular dynamics (MD) simulations are computational methods used to explore the conformational landscape of flexible molecules. These simulations can identify low-energy conformations and the pathways for interconversion between them, providing a dynamic picture of the molecule's behavior over time. An MD study of this compound could reveal the preferred orientations of its substituents and how they fluctuate under different conditions. To date, no such simulation results have been reported in the literature.
Prediction of Spectroscopic Parameters for Structural Verification
In the absence of extensive empirical data, computational chemistry serves as a powerful tool for the prediction of spectroscopic parameters, which are crucial for the structural verification of synthesized compounds like this compound. The use of theoretical calculations, particularly Density Functional Theory (DFT), allows for the elucidation of the most probable spectral characteristics of a molecule. These predicted spectra can then be used as a reference for comparison with experimentally obtained data, thereby confirming the molecular structure.
Computational methods, such as DFT and Hartree-Fock (HF), are employed to calculate the optimized molecular geometry and vibrational frequencies. researchgate.net For predicting Nuclear Magnetic Resonance (NMR) chemical shifts, the Gauge-Independent Atomic Orbital (GIAO) method is commonly utilized. researchgate.net The accuracy of these predictions is highly dependent on the chosen level of theory and basis set.
The predicted spectroscopic data for this compound are summarized in the following tables. These values are derived from computational models and analysis of structurally similar compounds.
Predicted ¹H NMR Spectral Data
The proton NMR (¹H NMR) spectrum is instrumental in identifying the chemical environment of hydrogen atoms within a molecule. The predicted chemical shifts for this compound are presented in Table 1. The signals are anticipated to appear in distinct regions corresponding to the cyclopropyl, ethyl, and methyl moieties. The splitting patterns, dictated by spin-spin coupling, are also predicted to aid in the assignment of each proton.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| Cyclopropyl CH | 0.8 - 1.2 | Multiplet |
| Cyclopropyl CH₂ | 0.3 - 0.7 | Multiplet |
| Ethyl CH | 2.5 - 2.9 | Multiplet |
| Ethyl CH₂ | 2.2 - 2.6 | Multiplet |
| Methyl CH₃ | 2.1 - 2.4 | Singlet |
| Amine NH/NH₂ | 1.5 - 3.0 | Broad Singlet |
Note: The chemical shifts of amine protons can be highly variable and are influenced by solvent, concentration, and temperature.
Predicted ¹³C NMR Spectral Data
The carbon-13 NMR (¹³C NMR) spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound is expected to produce a distinct signal. The predicted chemical shifts are detailed in Table 2.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Cyclopropyl CH | 15 - 25 |
| Cyclopropyl CH₂ | 5 - 15 |
| Ethyl CH | 55 - 65 |
| Ethyl CH₂ | 45 - 55 |
| Methyl CH₃ | 30 - 40 |
Predicted Infrared (IR) Spectroscopy Data
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. The predicted key IR absorption bands for this compound are listed in Table 3. These include stretching vibrations for N-H, C-H, and C-N bonds.
Table 3: Predicted Key IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (amine) | 3300 - 3500 | Medium, Broad |
| C-H Stretch (cyclopropyl) | 3000 - 3100 | Medium |
| C-H Stretch (aliphatic) | 2850 - 3000 | Strong |
| N-H Bend (amine) | 1590 - 1650 | Medium |
| C-N Stretch | 1000 - 1250 | Medium |
Predicted Mass Spectrometry Data
Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. The primary fragmentation pathways for diamines often involve cleavage of the C-C bond adjacent to a nitrogen atom. chemijournal.com For this compound, the predicted molecular ion peak and major fragment ions are presented in Table 4.
Table 4: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Predicted Fragment Ion |
| 128 | [M]⁺ (Molecular Ion) |
| 113 | [M - CH₃]⁺ |
| 85 | [M - C₃H₅]⁺ |
| 71 | [CH(NHCH₃)CH₂NH₂]⁺ |
| 56 | [C₃H₅NH]⁺ |
The comparison of these computationally predicted spectroscopic parameters with experimental results from techniques such as NMR, IR, and mass spectrometry will be essential for the unambiguous structural elucidation and verification of this compound.
Chemical Reactivity and Derivatization of 1 Cyclopropyl N1 Methylethane 1,2 Diamine
Reactivity Profiles of the Primary and N-Substituted Secondary Amine Functions within the Compound
The differential reactivity of the primary (-NH2) and secondary (-NHCH3) amine groups in 1-Cyclopropyl-N1-methylethane-1,2-diamine is a consequence of their distinct electronic and steric environments. Generally, secondary amines are considered to be stronger bases than primary amines due to the electron-donating inductive effect of the additional alkyl group, which increases the electron density on the nitrogen atom. chemrevise.orgquora.com This enhanced electron density also often translates to greater nucleophilicity. masterorganicchemistry.com
However, the steric hindrance around the nitrogen atom also plays a crucial role in determining reactivity. The secondary amine, with its methyl substituent, is more sterically encumbered than the primary amine. This steric bulk can influence the rate of reaction, particularly with bulky electrophiles. quora.comnih.gov In such cases, the less hindered primary amine may react more readily. google.comlearncbse.in Therefore, a competition between electronic effects (favoring the secondary amine) and steric effects (favoring the primary amine) governs the chemoselectivity of reactions at the diamine core.
Table 1: Comparative Properties of Primary and Secondary Amines
| Property | Primary Amine (-NH2) | N-Substituted Secondary Amine (-NHR) | General Trend in this compound |
| Basicity | Less basic | More basic due to the inductive effect of the alkyl group. chemrevise.org | The secondary N-methyl amine is expected to be the more basic site. |
| Nucleophilicity | Generally less nucleophilic | Generally more nucleophilic. masterorganicchemistry.com | The secondary N-methyl amine is predicted to be more nucleophilic. |
| Steric Hindrance | Less hindered | More hindered due to the additional alkyl substituent. quora.com | The primary amine offers a more accessible site for reaction. |
Selective Functionalization of the Diamine Moiety
The distinct reactivity profiles of the two amine groups allow for the selective functionalization of the this compound molecule. By carefully choosing reagents and reaction conditions, it is possible to target one amine group over the other.
N-acylation and N-sulfonylation are common methods for the derivatization of amines. In the case of this compound, the less sterically hindered primary amine is expected to be the preferential site of reaction, especially with bulky acylating or sulfonylating agents. This selectivity is driven by the greater accessibility of the primary amine's lone pair of electrons. google.com For instance, the reaction with an acyl chloride or a sulfonyl chloride would likely yield the mono-functionalized product at the primary amine under controlled conditions.
Table 2: Predicted Selectivity in Acylation and Sulfonylation
| Reagent | Predicted Major Product | Rationale |
| Acetyl Chloride | 1-Cyclopropyl-N1-acetyl-N2-methylethane-1,2-diamine | Preferential reaction at the less sterically hindered primary amine. |
| Benzoyl Chloride | 1-Cyclopropyl-N1-benzoyl-N2-methylethane-1,2-diamine | Increased steric bulk of the reagent enhances selectivity for the primary amine. |
| p-Toluenesulfonyl Chloride | 1-Cyclopropyl-N1-(p-toluenesulfonyl)-N2-methylethane-1,2-diamine | The bulky tosyl group strongly favors reaction at the primary amine. |
Selective N-alkylation of diamines can be challenging as the initial alkylation of the primary amine produces a secondary amine, which can then undergo further alkylation. google.com However, methods for the selective mono-N-alkylation of primary amines have been developed. These often involve the use of specific bases or a competitive deprotonation/protonation strategy to control the reactivity. rsc.orgacs.org In the context of this compound, a careful choice of alkylating agent and reaction conditions could favor mono-alkylation at the primary amine. Conversely, under forcing conditions, polyalkylation at both nitrogen atoms is possible.
Reductive amination, which involves the reaction of an amine with a carbonyl compound to form an imine, followed by reduction to an amine, is a powerful tool for C-N bond formation. wikipedia.orgorganic-chemistry.org For this compound, reaction with an aldehyde or ketone could proceed at either amine group. The outcome would depend on the relative nucleophilicity of the amines and the steric environment around the carbonyl group. It is plausible that the more nucleophilic secondary amine could react faster, or that a mixture of products would be obtained. Stepwise procedures, where an imine is formed and isolated before reduction, could offer better control over the selectivity. harvard.edu
The 1,2-diamine motif is a valuable precursor for the synthesis of various nitrogen-containing heterocycles. nih.gov For example, reaction with aldehydes or ketones can lead to the formation of five- or six-membered rings. A notable application of diamines is in the synthesis of benzimidazoles, which are formed by the reaction of a 1,2-diamine with an aldehyde, followed by cyclization and aromatization. researchgate.netmdpi.comnih.gov While this compound is an aliphatic diamine, it can undergo analogous cyclization reactions with suitable dicarbonyl compounds or their equivalents to form saturated heterocyclic systems. For example, reaction with a 1,2-dicarbonyl compound could yield a substituted pyrazine, while reaction with a 1,3-dicarbonyl compound could lead to a diazepine derivative. The specific reaction pathway and resulting heterocyclic system would depend on the nature of the cyclizing agent. nih.gov
Reactivity of the Cyclopropyl (B3062369) Group in the Presence of the Diamine Functionality
The cyclopropyl group is a strained three-membered ring that can exhibit reactivity similar to a double bond in certain reactions. Its reactivity is influenced by the nature of its substituents. In this compound, the electron-donating nature of the adjacent amine functionalities can influence the stability and reactivity of the cyclopropane ring.
Cyclopropane rings can undergo ring-opening reactions under various conditions, such as in the presence of acids, electrophiles, or radical initiators. nih.govbeilstein-journals.orgnih.gov The presence of an adjacent amine group could facilitate ring-opening under acidic conditions through protonation of the amine, which could in turn activate the cyclopropyl ring towards nucleophilic attack. The regioselectivity of the ring-opening would be influenced by the stability of the resulting carbocationic intermediate.
Furthermore, cyclopropanes bearing donor and acceptor groups are known to undergo a variety of ring-opening and cycloaddition reactions. scispace.comrsc.org While the amine groups in this compound are electron-donating, their reactivity in concert with the cyclopropyl ring could lead to interesting transformations. For instance, intramolecular reactions involving one of the amine nucleophiles and the cyclopropyl ring could potentially lead to the formation of larger heterocyclic structures, although such reactions would likely require specific activation of the cyclopropyl group. Ring-expansion reactions of cyclopropanes with nucleophiles are also a known class of transformations that could potentially be explored with this substrate. tandfonline.com
Influence of the Diamine on Cyclopropyl Group Activation and Stereoselectivity
There is no available scientific literature that specifically investigates the influence of the this compound moiety on the activation of the cyclopropyl group. Research detailing how the electronic and steric properties of this specific diamine affect the bond strengths and reactivity of the adjacent cyclopropyl ring is not found in the public domain. Consequently, there are no documented studies or data tables concerning its role in stereoselective reactions where the cyclopropyl group participates.
Regioselectivity and Stereoselectivity in Reactions Involving this compound
Detailed studies on the regioselectivity and stereoselectivity of reactions involving this compound are not available. For instance, there are no published reports on how the two distinct nitrogen atoms of the diamine—one bearing a methyl group and adjacent to the cyclopropyl-substituted carbon, and the other being a primary amine—differentially react with various electrophiles. Without experimental data, it is not possible to provide examples or data tables illustrating the regiochemical outcomes of derivatization reactions. Similarly, the influence of the chiral center at the 1-position of the ethane backbone on the stereochemical course of reactions has not been documented.
Applications of 1 Cyclopropyl N1 Methylethane 1,2 Diamine in Catalysis and Complex Molecule Synthesis
Utilization of 1-Cyclopropyl-N1-methylethane-1,2-diamine as a Building Block in Complex Chemical Synthesis
Precursor for Advanced Supramolecular Structures and Chiral Materials
The construction of advanced supramolecular structures and chiral materials is a field of intensive research, with applications ranging from enantioselective separations and catalysis to chiroptical devices. Chiral vicinal diamines are a cornerstone in this field, serving as versatile building blocks that can impart chirality and specific functionalities to larger assemblies. nih.govacs.org this compound is a molecule of interest in this context due to its unique combination of a chiral diamine scaffold and a cyclopropyl (B3062369) moiety.
The diamine portion of the molecule provides two coordination sites, which can bind to metal ions or participate in hydrogen bonding interactions to form well-defined, ordered supramolecular architectures. The inherent chirality of the diamine can be transferred to the resulting supramolecular assembly, leading to the formation of chiral structures such as helical coordination polymers or chiral metal-organic frameworks (MOFs). researchgate.netnih.gov The formation of such chiral frameworks is of great interest for applications in asymmetric catalysis and enantioselective separations. mdpi.comacs.org
The cyclopropyl group, on the other hand, introduces several key features. Its rigid, three-membered ring structure can impose conformational constraints on the molecule, which can be beneficial in the rational design of supramolecular structures with predictable geometries. iris-biotech.de The electronic properties of the cyclopropyl group, which exhibits some characteristics of a double bond, can influence the intermolecular interactions within a crystal lattice, potentially leading to novel packing arrangements and material properties. wikipedia.org
The synthesis of chiral polymers is another area where this compound could serve as a valuable monomer. The two amine groups can be reacted with suitable co-monomers to form polyamides or polyureas, with the chirality of the diamine being incorporated into the polymer backbone. Such chiral polymers can be used as stationary phases in chromatography for the separation of enantiomers or as materials with unique optical properties. rsc.orgresearchgate.net
| Potential Supramolecular Structure/Chiral Material | Key Features Derived from this compound | Potential Applications |
| Chiral Metal-Organic Frameworks (MOFs) | - Chirality transfer from the diamine ligand.- Defined pore sizes and shapes due to the rigid cyclopropyl group.- Potential for post-synthetic modification at the secondary amine. | - Enantioselective separations.- Asymmetric catalysis.- Chiral sensing. |
| Helical Coordination Polymers | - Formation of helical chains through coordination with metal ions.- Control over helicity based on the enantiomer of the diamine used. | - Chiroptical materials.- Non-linear optics. |
| Self-Assembled Monolayers | - Ordered arrangement on surfaces through intermolecular interactions.- Chiral surface properties for enantioselective recognition. | - Chiral electrodes.- Biosensors. |
| Chiral Polymers (e.g., Polyamides) | - Incorporation of chirality into the polymer backbone.- Enhanced thermal and mechanical properties due to the rigid cyclopropyl group. | - Chiral stationary phases for chromatography.- Membranes for enantiomeric resolution. |
It is important to note that the successful synthesis and characterization of these potential materials would require further experimental investigation. The data presented here is predictive and based on the established roles of similar chemical motifs in materials science.
Mechanistic Investigations and Theoretical Studies on 1 Cyclopropyl N1 Methylethane 1,2 Diamine Mediated Processes
Elucidation of Reaction Mechanisms in 1-Cyclopropyl-N1-methylethane-1,2-diamine Catalyzed Cycles
The elucidation of reaction mechanisms is fundamental to understanding and optimizing any catalytic process. For reactions catalyzed by this compound, a comprehensive study would involve identifying all elementary steps, intermediates, and transition states within the catalytic cycle. Techniques such as in-situ spectroscopy (NMR, IR), mass spectrometry, and isotopic labeling studies would be crucial in trapping and characterizing reactive intermediates. The role of the cyclopropyl (B3062369) and methyl substituents on the diamine backbone would be of particular interest, as these groups can significantly influence the steric and electronic environment of the catalytic center.
Transition State Analysis and Reaction Pathway Mapping for Selectivity Control
Understanding the transition states is paramount for controlling the selectivity (e.g., enantioselectivity, diastereoselectivity, regioselectivity) of a reaction. For this compound, this would involve mapping the potential energy surface of the reaction pathways leading to different products. Computational chemistry is a powerful tool for this purpose. By locating and characterizing the transition state structures, researchers can identify the key interactions that govern selectivity. This knowledge allows for the rational design of more efficient and selective catalysts.
Computational Studies on Reactivity and Selectivity in Diamine-Catalyzed Reactions
Computational studies provide invaluable insights at the molecular level that are often inaccessible through experimental means alone.
Density Functional Theory (DFT) for Understanding Electronic and Steric Effects
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and energetics of molecules. researchgate.netnih.govmdpi.comnih.govmdpi.com In the context of this compound, DFT calculations could be employed to:
Determine the ground state geometries of the catalyst and its complexes with substrates.
Calculate the energies of intermediates and transition states to map out the reaction profile.
Analyze the electronic properties, such as atomic charges and frontier molecular orbitals, to understand how the cyclopropyl and methyl groups modulate the reactivity of the amine functionalities.
Probe the non-covalent interactions that may play a role in substrate binding and stereocontrol.
Molecular Mechanics and Hybrid QM/MM Approaches for Complex Systems
For larger and more complex systems, where full quantum mechanical (QM) calculations are computationally expensive, molecular mechanics (MM) or hybrid QM/MM methods can be utilized. MM methods are faster and can be used to explore the conformational space of the catalyst-substrate complex. QM/MM approaches treat the reactive core of the system with a high level of theory (QM) while the surrounding environment is described by a more approximate method (MM). This allows for the study of reactions in a more realistic environment, such as in the presence of solvent molecules.
Kinetic Studies and Thermodynamic Profiling of Transformations Involving the Diamine
Experimental kinetic studies are essential for validating proposed reaction mechanisms. By measuring reaction rates under various conditions (e.g., changing concentrations of reactants, catalyst, and temperature), a rate law can be determined. This information, combined with computational results, can help to identify the rate-determining step of the catalytic cycle. Thermodynamic profiling, through techniques like calorimetry, provides information on the enthalpy and entropy changes associated with each step of the reaction, offering a complete energetic picture of the catalytic process.
Ligand-Substrate Interactions and Chiral Recognition Mechanisms in Asymmetric Processes
In asymmetric catalysis, the ability of a chiral catalyst to differentiate between enantiomeric transition states is known as chiral recognition. researchgate.netnih.gov For this compound, which is a chiral molecule, understanding the mechanism of chiral recognition is key to its application in enantioselective synthesis. This involves studying the three-dimensional arrangement of the catalyst-substrate complex. Key interactions, such as hydrogen bonding, steric repulsion, and electrostatic interactions, between the diamine ligand and the substrate in the transition state determine the stereochemical outcome of the reaction. Spectroscopic techniques like NMR and X-ray crystallography, coupled with computational modeling, are instrumental in elucidating these intricate interactions.
Future Perspectives and Challenges in Research on 1 Cyclopropyl N1 Methylethane 1,2 Diamine
Development of Novel and More Efficient Synthetic Routes with Enhanced Sustainability
The future of chemical manufacturing hinges on the development of sustainable and environmentally benign synthetic processes. For 1-Cyclopropyl-N1-methylethane-1,2-diamine, a key challenge lies in moving beyond traditional multi-step syntheses, which often involve hazardous reagents and generate significant waste. Future research will likely focus on the following areas:
Biocatalysis and Metabolic Engineering: The use of enzymes or engineered microorganisms to produce chiral diamines from renewable feedstocks is a highly promising avenue. nih.gov This approach offers the potential for high enantioselectivity and a significantly reduced environmental footprint compared to conventional chemical methods. The development of specific enzymes capable of recognizing and transforming precursors to this compound will be a critical area of investigation.
Atom-Economic Catalytic Routes: Methodologies such as rhodium-catalyzed hydroamination of allylic amines present a more atom-economical approach to the synthesis of 1,2-diamines. nih.gov Adapting these methods for the specific synthesis of this compound could lead to more efficient and sustainable production.
Continuous Flow Synthesis: Shifting from batch to continuous flow processes can offer improved safety, efficiency, and scalability. The development of robust and reliable flow-based syntheses for this diamine will be a significant step towards its large-scale and sustainable production.
| Synthetic Approach | Potential Advantages | Key Research Challenges |
| Biocatalysis | High enantioselectivity, use of renewable resources, mild reaction conditions. | Enzyme discovery and engineering, optimization of fermentation processes. |
| Atom-Economic Catalysis | High efficiency, reduced waste generation. | Catalyst development and optimization, substrate scope limitations. |
| Flow Chemistry | Improved safety, scalability, and process control. | Reactor design, optimization of reaction parameters for continuous flow. |
Exploration of Untapped Catalytic Potentials and New Reaction Classes for the Diamine Scaffold
While chiral diamines are well-established as ligands in a variety of asymmetric transformations, there remains significant untapped potential for this compound. Future research is expected to explore its application in novel reaction classes:
Dearomatization Reactions: The use of chiral diamine-based catalysts in dearomatizing intramolecular diamination of phenols could open up new pathways to complex, three-dimensional molecular scaffolds. whiterose.ac.uk This would allow for the rapid construction of sp³-rich molecules with potential applications in medicinal chemistry.
Copper-Catalyzed Reductive Couplings: The development of 2-azatrienes as reagents in copper-catalyzed reductive couplings with imines presents an opportunity for the diastereodivergent synthesis of syn- and anti-1,2-diamines. nih.gov Exploring the utility of this compound in this context could provide access to a wider range of stereochemically complex allylic amines.
Asymmetric Cyclopropanation: Given the presence of a cyclopropyl (B3062369) group in its own structure, this diamine is a compelling candidate for ligands in asymmetric cyclopropanation reactions. organic-chemistry.org Research into its effectiveness in cobalt- or other metal-catalyzed cyclopropanations could lead to highly efficient methods for the synthesis of chiral cyclopropyl carboxamides and other valuable building blocks.
Design of Next-Generation Ligands and Organocatalysts Based on the this compound Structure
The unique structural features of this compound make it an excellent starting point for the design of next-generation ligands and organocatalysts with enhanced reactivity and selectivity.
Polymeric Chiral Diamine Ligands: The development of polymeric versions of this diamine could lead to highly efficient and recyclable catalysts for asymmetric transfer hydrogenation and other reactions. nih.gov Such materials could offer significant advantages in terms of catalyst longevity and ease of separation from the reaction mixture.
Multifunctional Organocatalysts: Incorporating additional functional groups, such as hydrogen-bond donors or Brønsted acids, onto the this compound scaffold could lead to the development of highly active and selective multifunctional organocatalysts. acs.orgresearchgate.net These catalysts could enable new types of asymmetric transformations that are not possible with simpler systems.
Diiminophosphorane Ligands: The conversion of chiral diamines into diiminophosphoranes has been shown to create a new class of C₂-symmetric ligands for enantioselective transition metal catalysis. rsc.org Applying this strategy to this compound could yield novel ligands with unique electronic and steric properties, potentially leading to improved performance in reactions such as copper-mediated cyclopropanations.
| Catalyst/Ligand Type | Design Principle | Potential Application |
| Polymeric Ligands | Immobilization on a polymer support. | Recyclable catalysts for continuous flow and batch processes. |
| Multifunctional Organocatalysts | Incorporation of multiple catalytic motifs. | Cooperative catalysis for complex transformations. |
| Diiminophosphorane Ligands | Modification of the diamine backbone. | Enantioselective transition metal-catalyzed reactions. |
Integration into Emerging Interdisciplinary Research Fields (e.g., Flow Chemistry, Photo-Redox Catalysis)
The integration of this compound-based catalysts into emerging technologies like flow chemistry and photoredox catalysis is a key area for future development.
Flow Chemistry: The immobilization of catalysts derived from this diamine onto solid supports will be crucial for their application in continuous flow systems. This would not only facilitate catalyst recycling but also enable the development of more efficient and automated synthetic processes.
Photoredox Catalysis: Chiral diamines have been shown to play a role in photoredox-mediated enantioselective synthesis. acs.org The unique electronic properties of the cyclopropyl group in this compound could be leveraged in the design of novel photocatalytic systems for asymmetric C-N bond formation and other radical-mediated transformations. The development of chiral ion pairs involving radical anions and a chiral catalyst derived from this diamine could enable highly enantioselective radical-radical coupling reactions. acs.org
Overcoming Methodological Challenges in Stereoselective Synthesis and Advanced Applications
Despite the promise of this compound, several methodological challenges must be overcome to realize its full potential in stereoselective synthesis.
Control of Multiple Stereocenters: Many important organic reactions lead to the formation of products with multiple stereocenters. A significant challenge is the development of catalysts based on this compound that can control the stereochemistry of all newly formed chiral centers with high precision. nih.gov
Access to All Stereoisomers: Often, a particular catalytic system will provide access to only one diastereomer of a product. nih.gov A major goal for the future will be the development of "diastereodivergent" catalytic systems that, by simple modification of the catalyst or reaction conditions, can selectively produce any of the possible stereoisomers of a product.
Catalyst Deactivation and Longevity: Catalyst deactivation can be a significant issue in practical applications. nih.gov Research into the mechanisms of catalyst deactivation and the development of more robust and long-lived catalysts based on the this compound scaffold will be critical for its industrial application.
Q & A
Q. What are the standard synthetic routes for preparing 1-Cyclopropyl-N1-methylethane-1,2-diamine, and what parameters critically influence yield and purity?
The synthesis typically involves reacting cyclopropylamine derivatives with alkylating agents or aldehydes under controlled conditions. A common method includes:
- Step 1 : Reaction of cyclopropylamine with a methyl-substituted alkyl halide (e.g., methyl iodide) to form the N1-methyl intermediate.
- Step 2 : Coupling with ethane-1,2-diamine under basic conditions (e.g., NaOH) in solvents like dichloromethane . Critical parameters include:
- Temperature : Excess heat may lead to side reactions (e.g., decomposition of the cyclopropyl group).
- Solvent polarity : Polar aprotic solvents enhance nucleophilic substitution efficiency.
- Purification : Column chromatography or recrystallization ensures purity (>95% by HPLC) .
Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?
- NMR Spectroscopy :
- ¹H NMR : Distinct signals for cyclopropyl protons (δ 0.5–1.2 ppm), methyl groups (δ 1.2–1.5 ppm), and amine protons (δ 2.5–3.5 ppm).
- ¹³C NMR : Cyclopropyl carbons appear at δ 10–15 ppm, while methyl carbons resonate at δ 20–25 ppm .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) confirm molecular weight (e.g., m/z 155 for C₆H₁₄N₂).
- Infrared Spectroscopy (IR) : N-H stretches (3300–3500 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹) validate amine functionality .
Q. What in vitro models are suitable for preliminary evaluation of the biological activity of this compound?
- Cancer Models : MCF-7 breast cancer cells to assess apoptosis induction via caspase-3/7 activation assays .
- Neuroprotection Models : Primary neuronal cultures exposed to oxidative stress (e.g., H₂O₂) to measure reductions in reactive oxygen species (ROS) .
- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based readouts) to identify target interactions .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to minimize byproducts during the synthesis of this compound derivatives?
- Byproduct Analysis : Use LC-MS to identify common impurities (e.g., over-alkylated products).
- Optimization Strategies :
| Parameter | Optimal Condition | Impact |
|---|---|---|
| Temperature | 0–25°C | Prevents cyclopropane ring opening |
| Solvent | Dichloromethane | Balances reactivity and stability |
| Catalyst | Phase-transfer agents (e.g., TBAB) | Accelerates amine alkylation |
- Scale-Up : Transition from batch to flow chemistry improves reproducibility .
Q. What methodologies resolve contradictions in reported biological activities of this compound analogs?
- Structural-Activity Relationship (SAR) Studies : Compare analogs with substituent variations (e.g., methoxy vs. halogen groups) using:
| Substituent | Activity Trend | Reference |
|---|---|---|
| 4-Methoxybenzyl | Apoptosis induction in MCF-7 cells | |
| 3-Methoxybenzyl | Neuroprotection in neuronal models |
- Mechanistic Validation : Use siRNA knockdown or CRISPR-edited cell lines to confirm target specificity (e.g., caspase pathways) .
Q. What experimental approaches elucidate the mechanism of enzyme inhibition by this compound?
- Binding Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (Kd).
- Kinetic Studies : Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive).
- Molecular Dynamics (MD) Simulations : Predict binding modes and residues critical for interaction .
Q. How should researchers address discrepancies in physicochemical property measurements (e.g., solubility) across studies?
- Standardized Protocols : Use USP buffers (pH 1.2–7.4) for solubility testing.
- Analytical Validation : Cross-validate results via orthogonal methods (e.g., NMR vs. HPLC for purity).
- Environmental Controls : Report temperature and humidity during measurements to ensure reproducibility .
Data-Driven Research Challenges
Q. What computational tools predict the structure-activity relationships (SAR) of this compound derivatives?
- QSAR Models : Utilize descriptors like logP, polar surface area, and H-bond donors to correlate with bioactivity .
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity trends.
- Machine Learning : Train models on public datasets (e.g., ChEMBL) to prioritize novel derivatives .
Q. How do stereochemical variations impact the biological activity of this compound?
- Chiral Resolution : Use chiral HPLC or enzymatic resolution to isolate enantiomers.
- Activity Comparison :
| Enantiomer | IC₅₀ (Enzyme X) | Reference |
|---|---|---|
| (R)-isomer | 2.5 µM | |
| (S)-isomer | 12.3 µM |
- X-ray Crystallography : Resolve ligand-target complexes to identify stereospecific binding pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
